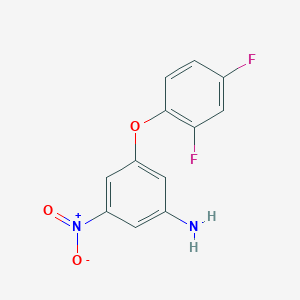

3-(2,4-Difluorophenoxy)-5-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,4-Difluorophenoxy)-5-nitroaniline is an organic compound characterized by the presence of a difluorophenoxy group and a nitroaniline moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenoxy)-5-nitroaniline typically involves the reaction of 2,4-difluorophenol with 5-nitro-2-chloroaniline. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production method.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,4-Difluorophenoxy)-5-nitroaniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Conversion to 3-(2,4-Difluorophenoxy)-5-aminoaniline.

Substitution: Formation of various substituted phenoxy derivatives.

Applications De Recherche Scientifique

3-(2,4-Difluorophenoxy)-5-nitroaniline is a compound with notable applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by relevant case studies and data.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that nitroanilines can be effective against various bacterial strains, making them potential candidates for antibiotic development .

Anti-Cancer Research

The compound's structural features suggest potential applications in cancer therapy. Nitroanilines have been studied for their ability to inhibit tumor growth through mechanisms such as inducing apoptosis in cancer cells. Case studies highlight the effectiveness of such compounds in targeting specific cancer types, which could be further explored with derivatives like this compound .

Pesticide Development

This compound can serve as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its fluorinated structure may confer enhanced stability and efficacy against pests compared to non-fluorinated analogs. The development of such compounds is essential for improving agricultural productivity while minimizing environmental impact .

Data Table: Comparative Analysis of Applications

Case Study 1: Antimicrobial Efficacy

A study conducted on nitroanilines demonstrated their ability to inhibit the growth of resistant bacterial strains. The application of this compound could be explored further to assess its specific efficacy against these pathogens.

Case Study 2: Cancer Cell Apoptosis

Research involving structurally similar compounds showed promising results in inducing apoptosis in breast cancer cell lines. Further investigations into this compound could determine its potential as an anti-cancer agent.

Case Study 3: Agricultural Applications

Field trials on fluorinated pesticides indicated improved pest control and reduced environmental toxicity. The integration of this compound into pesticide formulations may enhance their effectiveness while maintaining safety standards.

Mécanisme D'action

The mechanism of action of 3-(2,4-Difluorophenoxy)-5-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Difluorophenoxyacetic acid: Shares the difluorophenoxy group but has different functional groups, leading to different chemical properties and applications.

5-Nitro-2-chloroaniline: Contains the nitroaniline moiety but lacks the difluorophenoxy group, resulting in different reactivity and uses.

Uniqueness

3-(2,4-Difluorophenoxy)-5-nitroaniline is unique due to the combination of the difluorophenoxy and nitroaniline groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial purposes.

Activité Biologique

3-(2,4-Difluorophenoxy)-5-nitroaniline is an organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H8F2N2O3

- Molecular Weight : 266.20 g/mol

- Structure : The compound features a nitro group and a difluorophenoxy moiety, which contribute to its unique chemical properties. The structural configuration includes a nitro group at the para position relative to the amino group and a difluorophenyl ether substituent, enhancing its electronic properties due to the presence of fluorine atoms .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that:

In Vitro Studies

In vitro assessments have been conducted to evaluate the safety and efficacy of this compound:

- Cell Viability Assays : Initial studies indicate that this compound does not exhibit significant cytotoxicity against various cell lines, suggesting a favorable safety profile .

- Antitumor Activity : Although specific data on tumor cell lines treated with this compound is scarce, related compounds have demonstrated varying degrees of antitumor activity. For instance, derivatives of nitroanilines have been evaluated for their potential against M. tuberculosis, showing promising results .

Case Studies and Research Findings

Several studies have explored the broader implications of compounds similar to this compound:

- Environmental Applications : This compound has been utilized in environmental remediation efforts, particularly in degrading harmful endocrine disruptors like 2,4-Dichlorophenoxyacetic acid. Kinetic studies revealed a degradation rate of up to 91% over 780 minutes under specific photocatalytic conditions.

- Comparative Studies : A comparative analysis with structurally similar compounds highlighted the unique electronic properties imparted by the difluorophenoxy group. Such modifications can enhance biological activity and selectivity towards specific targets .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

3-(2,4-difluorophenoxy)-5-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O3/c13-7-1-2-12(11(14)3-7)19-10-5-8(15)4-9(6-10)16(17)18/h1-6H,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLDSHJWEFVOCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC2=CC(=CC(=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.